molecular formula C13H18N2 B1316460 1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine] CAS No. 69584-91-4

1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]

Cat. No. B1316460
CAS RN: 69584-91-4
M. Wt: 202.3 g/mol
InChI Key: NPUZJRBPYOYUMS-UHFFFAOYSA-N
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Description

“1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine]” is a chemical compound with the molecular formula C13H18N2 . It has an average mass of 202.295 Da and a monoisotopic mass of 202.147003 Da .


Molecular Structure Analysis

The molecular structure of “1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine]” consists of 13 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms . It has a molar refractivity of 62.6±0.4 cm³ .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm³, a boiling point of 332.7±42.0 °C at 760 mmHg, and a flash point of 149.4±18.9 °C . It has a polar surface area of 15 Ų and a molar volume of 181.8±5.0 cm³ .

Scientific Research Applications

Anti-tumor Activity

1’-Methylspiro[indoline-3,4’-piperidine] derivatives have been synthesized and evaluated for their antiproliferative activities against various cell lines, including A549, BEL-7402, and HeLa . In particular, compound B5, a derivative with a chloride atom as an electron-withdrawing substituent on a phenyl ring, showed the highest potency against BEL-7402 cell lines .

Molecular Docking

These compounds have been used in molecular docking studies to investigate their binding modes with different target proteins . The binding energies of the bioactive compound B5 with CDK, c-Met, and EGFR protein crystals were found to be -44.3583 kcal/mol, -38.3292 kcal/mol, -33.3653 kcal/mol, respectively .

Anti-viral Activity

Indole derivatives, which include 1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine], have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have demonstrated anti-inflammatory properties . This suggests that 1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine] could potentially be used in the development of anti-inflammatory drugs.

Antioxidant Activity

Indole derivatives have also been found to possess antioxidant activities . This indicates that 1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine] could be explored for its potential antioxidant properties.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activities , suggesting that 1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine] could be used in the development of new antimicrobial agents.

Antidiabetic Activity

Indole derivatives have demonstrated antidiabetic activities . This suggests that 1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine] could potentially be used in the treatment of diabetes.

Antimalarial Activity

Indole derivatives have shown antimalarial activities . This indicates that 1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine] could be explored for its potential use in antimalarial drugs.

properties

IUPAC Name

1'-methylspiro[1,2-dihydroindole-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-15-8-6-13(7-9-15)10-14-12-5-3-2-4-11(12)13/h2-5,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUZJRBPYOYUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510212
Record name 1'-Methyl-1,2-dihydrospiro[indole-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]

CAS RN

69584-91-4
Record name 1'-Methyl-1,2-dihydrospiro[indole-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, 3.8 mL of 65% sodium-bis(2-methoxyethoxy)aluminium hydride-toluene solution was added to toluene (20 mL) solution of 1 g of benzyl 1-methanesulfonyl-spiro[2,3-dihydro-1H-indole-3,4′-piperidine]-1′-carboxylate (prepared according to the method described in Tetrahedron, 1997, 53, 10983-10992), and refluxed for 3 hours. The reaction liquid was cooled to 0° C., poured into aqueous 1 M sodium hydroxide solution at that temperature, and extracted with ethyl acetate. The ethyl acetate layer was washed with saturated saline water, and dried with anhydrous magnesium sulfate. The solvent was evaporated off under reduced pressure, and the residue was separated and purified through silica gel column chromatography (aqueous 1% ammonia, chloroform/methanol=5/1) to obtain 0.32 g of the entitled compound.
Name
sodium bis(2-methoxyethoxy)aluminium hydride toluene
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Q & A

Q1: How do 1'-methylspiro[indoline-3,4'-piperidine] derivatives exert their anti-tumor effects?

A1: While the exact mechanism of action is still under investigation, research suggests that 1'-methylspiro[indoline-3,4'-piperidine] derivatives may act as inhibitors of specific protein kinases. [, ] Molecular docking studies revealed that compound 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one (SMU-B) exhibited strong binding affinity to c-Met and ALK, two receptor tyrosine kinases often implicated in cancer development and progression. [] By inhibiting these kinases, these compounds could potentially disrupt downstream signaling pathways involved in cell proliferation, survival, and metastasis.

Q2: How does the structure of 1'-methylspiro[indoline-3,4'-piperidine] derivatives influence their anti-tumor activity?

A2: Structure-activity relationship (SAR) studies have shown that modifications to the 1'-methylspiro[indoline-3,4'-piperidine] scaffold can significantly impact anti-tumor activity. [] For instance, the introduction of a chlorine atom as an electron-withdrawing substituent on the phenyl ring of compound 1'-methylspiro[indoline-3,4'-piperidine] significantly enhanced its potency against the BEL-7402 cell line. [] This highlights the importance of specific structural features in determining the biological activity of these compounds. Further research exploring different substituents and their effects on target binding and anti-tumor activity is crucial for optimizing the design of more potent and selective inhibitors.

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